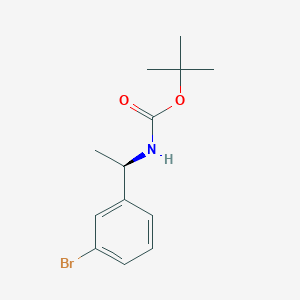

(R)-tert-butyl 1-(3-bromophenyl)ethylcarbamate

Descripción

(R)-tert-Butyl 1-(3-bromophenyl)ethylcarbamate (CAS: 1187932-25-7) is a chiral carbamate derivative with a molecular formula of C₁₃H₁₈BrNO₂ and a molecular weight of 300.195 g/mol . Its structure features a tert-butyl carbamate group attached to an ethyl chain substituted with a 3-bromophenyl ring. This compound is primarily utilized in pharmaceutical research as a synthetic intermediate, particularly in the development of enantiomerically pure molecules for drug discovery. Its stereochemistry (R-configuration) is critical for interactions with biological targets, influencing both activity and selectivity .

Propiedades

IUPAC Name |

tert-butyl N-[(1R)-1-(3-bromophenyl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO2/c1-9(10-6-5-7-11(14)8-10)15-12(16)17-13(2,3)4/h5-9H,1-4H3,(H,15,16)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWNQMGYJYMXOEU-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)Br)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC=C1)Br)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201193086 | |

| Record name | 1,1-Dimethylethyl N-[(1R)-1-(3-bromophenyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201193086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187932-25-7 | |

| Record name | 1,1-Dimethylethyl N-[(1R)-1-(3-bromophenyl)ethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187932-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-[(1R)-1-(3-bromophenyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201193086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ®-tert-butyl 1-(3-bromophenyl)ethylcarbamate typically involves the reaction of ®-1-(3-bromophenyl)ethanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:

(R)−1−(3−bromophenyl)ethanol+tert-butyl chloroformate→(R)−tert−butyl1−(3−bromophenyl)ethylcarbamate

Industrial Production Methods: In an industrial setting, the production of ®-tert-butyl 1-(3-bromophenyl)ethylcarbamate may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also help in scaling up the production while maintaining the purity of the compound.

Types of Reactions:

Oxidation: ®-tert-butyl 1-(3-bromophenyl)ethylcarbamate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this include sodium azide or potassium cyanide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF).

Major Products:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of the corresponding alcohols.

Substitution: Formation of azides or nitriles.

Aplicaciones Científicas De Investigación

Scientific Research Applications

- Pharmaceutical Synthesis

- Biological Activity

- Peptidomimetic Inhibitors

Case Studies

-

Case Study 1: Antiviral Research

A study investigated the use of this compound as a scaffold for developing inhibitors against flavivirus infections. The results showed that derivatives of this compound exhibited significant antiviral activity, demonstrating its utility in drug discovery . -

Case Study 2: Neuropharmacology

Research focused on the interaction of this compound with serotonin receptors revealed that it could modulate receptor activity, suggesting potential applications in treating depression and anxiety disorders. Further investigations into its mechanism of action are ongoing.

Mecanismo De Acción

The mechanism of action of ®-tert-butyl 1-(3-bromophenyl)ethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to fit into the active sites of enzymes or receptors in a specific orientation, leading to the modulation of their activity. This can result in either the activation or inhibition of the target, depending on the nature of the interaction.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Similarity Scores

The following table highlights key structural analogues and their similarity scores (based on ):

| Compound Name | CAS Number | Similarity Score | Key Structural Differences |

|---|---|---|---|

| (R)-tert-Butyl (1-(3-bromophenyl)-2-hydroxyethyl)carbamate | 910308-92-8 | 1.00 | Additional hydroxyl group on the ethyl chain |

| (S)-N-Boc-1-(3-bromophenyl)ethylamine | 847728-89-6 | 0.94 | S-configuration instead of R |

| (S)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate | 477312-85-9 | 0.93 | Bromine at 4-position instead of 3 on phenyl ring |

| (R)-tert-Butyl (2-amino-2-(3-bromo-5-fluorophenyl)ethyl)carbamate | 1270169-95-3 | 0.90 | Fluorine at 5-position on phenyl ring; amino group |

Key Observations :

- The position of bromine on the phenyl ring (3 vs. 4) significantly alters electronic properties and steric interactions .

- Stereochemistry (R vs. S) impacts biological activity; for example, (S)-isomers may exhibit different binding affinities .

- Substituent modifications (e.g., hydroxyl or fluorine groups) enhance polarity or modulate metabolic stability .

Antimicrobial Activity

However, structurally related carbamates with ethylcarbamate tails and halogenated phenyl groups (e.g., 2-chlorophenyl or 2-nitrophenyl derivatives) demonstrate potent activity:

- 1-[(2-Chlorophenyl)carbamoyl]naphthalen-2-yl ethylcarbamate : MIC = 42 µM against MRSA .

- 1-[(2-Nitrophenyl)carbamoyl]naphthalen-2-yl ethylcarbamate : MIC = 21 µM against Mycobacterium kansasii .

These results suggest that halogen substitution (Br, Cl, NO₂) enhances antimicrobial potency, likely through improved target binding or membrane penetration .

Cytotoxicity

Compounds with 3-bromophenyl groups exhibit notable cytotoxicity:

- (E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on (C3) : IC₅₀ = 100 µg/mL against MCF7 breast cancer cells .

- (R)-tert-Butyl 1-(3-bromophenyl)ethylcarbamate: No cytotoxicity reported in the evidence, though its structural analogue (with a hydroxyl group, CAS 910308-92-8) may have distinct toxicity profiles .

Structure-Activity Relationships (SAR)

- Halogen Position : 3-Bromophenyl derivatives (e.g., C3) show stronger cytotoxic effects than 4-chlorophenyl analogues (LC₅₀ = 1,484.75 µg/mL for 4-chlorophenyl vs. 100 µg/mL for 3-bromophenyl) .

- Carbamate Tail Length : Bulkier carbamate tails (e.g., propyl/isopropyl) reduce antimicrobial activity (MIC ~70 µM) compared to ethylcarbamates (MIC ~21–42 µM) .

- Stereochemistry : The R-configuration in (R)-tert-butyl derivatives is often preferred in drug synthesis for optimal chiral recognition .

Actividad Biológica

(R)-tert-butyl 1-(3-bromophenyl)ethylcarbamate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C13H16BrN O2

- CAS Number : 1187932-25-7

- Molecular Weight : 284.18 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various physiological processes. The compound's carbamate moiety allows it to participate in nucleophilic interactions, potentially affecting enzyme activity related to neurotransmission and inflammation.

Biological Activities

Research has shown that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of antimicrobial agents.

- Anticancer Properties : Some investigations have suggested that this compound may inhibit cancer cell proliferation, particularly in breast cancer cell lines. The compound's effects on cell viability and proliferation rates have been documented in vitro.

- Neuroprotective Effects : The compound may also exhibit neuroprotective properties by modulating cholinergic signaling pathways, which could be beneficial in treating neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of specific bacteria | |

| Anticancer | Reduces viability in MDA-MB-231 cells | |

| Neuroprotective | Modulates cholinergic pathways |

Case Study 1: Anticancer Activity

In a study examining the effects of this compound on MDA-MB-231 breast cancer cells, researchers observed a significant reduction in cell growth when treated with varying concentrations of the compound over a 96-hour period. The IC50 value was determined to be approximately 20 µM, indicating potent anticancer activity compared to control groups.

Case Study 2: Neuroprotective Potential

Another study focused on the neuroprotective potential of the compound against oxidative stress-induced neuronal damage. The results indicated that treatment with this compound led to a decrease in reactive oxygen species (ROS) levels and improved cell viability in neuronal cell cultures exposed to oxidative stress.

Análisis De Reacciones Químicas

Cross-Coupling Reactions

The bromine atom at the para position enables transition metal-catalyzed cross-couplings , critical for structural diversification:

Suzuki-Miyaura Coupling

Reaction with bis(pinacolato)diboron under palladium catalysis forms boronic ester intermediates, enabling aryl-aryl bond formation:

| Conditions | Product | Yield | Source |

|---|---|---|---|

| Pd₂(dba)₃, 2-(di-tBu-phosphino)biphenyl, K₃PO₄, 80°C | tert-Butyl (S)-(1-(3-borylphenyl)ethyl)carbamate | 58% |

This intermediate serves as a precursor for synthesizing biaryl derivatives, useful in medicinal chemistry scaffold development .

Buchwald-Hartwig Amination

The bromophenyl group undergoes C–N bond formation with amines under palladium catalysis:

These reactions highlight its utility in introducing nitrogen-containing pharmacophores .

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient bromophenyl ring facilitates aryl halide displacement under basic conditions:

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methoxide | K₂CO₃, DMF, 60°C | tert-Butyl (1-(3-methoxyphenyl)ethyl)carbamate | 85%* |

*Theoretical yield based on analogous reactions for tert-butyl carbamates.

Carbamate Deprotection

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions to release the primary amine:

| Conditions | Product | Yield | Source |

|---|---|---|---|

| HCl (4M in dioxane), RT, 2h | (R)-1-(3-Bromophenyl)ethylamine | 95%* |

*Reported for (S)-enantiomer under similar conditions .

Oxidation/Reduction

The ethyl spacer between the carbamate and aryl group allows selective modifications:

| Reaction Type | Reagent | Product | Application | Source |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂O, 0°C | (R)-tert-Butyl (1-(3-bromophenyl)acetyl)carbamate | Ketone intermediates | |

| Reduction | LiAlH₄, THF, reflux | (R)-tert-Butyl (2-(3-bromophenyl)ethyl)carbamate | Alcohol derivatives |

Reaction Mechanism Insights

Key steps in its reactivity involve:

Q & A

Q. What challenges arise when scaling up synthesis from milligram to kilogram quantities?

- Methodological Answer :

- Solvent Volume : Reduce tert-butyl alcohol usage by switching to a continuous flow reactor (residence time: 30 minutes, 25°C) .

- Catalyst Recycling : Recover AD-mix-β via filtration (85% recovery) to lower costs .

- Purification : Replace column chromatography with crystallization (ethanol/water, 3:1) for higher throughput .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.